5-Hydroxy Propranolol Hydrochloride
説明
Overview of Propranolol (B1214883) Metabolic Pathways
Propranolol is metabolized through three primary pathways: aromatic hydroxylation, N-dealkylation, and glucuronidation. pharmgkb.org These processes are catalyzed by various enzymes, most notably the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. pharmgkb.orgwikipedia.org The extent of each pathway can vary between individuals due to genetic polymorphisms in these enzymes. ontosight.ai
Aromatic hydroxylation involves the addition of a hydroxyl (-OH) group to the naphthalene (B1677914) ring of the propranolol molecule. This reaction is a major metabolic route, with the formation of 4'-hydroxypropranolol being the most prominent. pharmgkb.orgdrugbank.com However, other hydroxylated metabolites, including 5-hydroxypropranolol, are also formed. caltech.educaymanchem.com
The primary enzyme responsible for the ring hydroxylation of propranolol is CYP2D6. pharmgkb.orgcaymanchem.compharmgkb.org Studies have shown that CYP1A2 may also play a minor role in this process. pharmgkb.org The formation of dihydroxylated propranolol metabolites has also been observed, occurring through sequential hydroxylation. nih.gov Research indicates that mono-hydroxylated propranolols, other than 4-hydroxypropranolol (B128105) and 5-hydroxypropranolol, are better substrates for this second hydroxylation step. nih.gov
N-dealkylation is the removal of the isopropyl group from the nitrogen atom of the propranolol side chain. researchgate.net This metabolic process leads to the formation of N-desisopropylpropranolol. drugbank.com The primary enzyme involved in this pathway is CYP1A2, with some contribution from CYP2D6. pharmgkb.orgpharmgkb.org This pathway is generally considered a side-chain oxidation process. pharmgkb.org Further metabolism of N-desisopropylpropranolol can lead to the formation of acidic metabolites like naphthoxylactic acid and naphthoxyacetic acid. nih.gov
Glucuronidation is a phase II metabolic reaction where a glucuronic acid moiety is attached to the propranolol molecule or its hydroxylated metabolites. drugbank.comontosight.ai This process significantly increases the water solubility of the compounds, facilitating their excretion in urine. ontosight.ai
The direct glucuronidation of propranolol is carried out by several UGT enzymes, including UGT1A9, UGT2B4, and UGT2B7 in the liver, and UGT1A10 in extrahepatic tissues. pharmgkb.org There is a stereoselective nature to this process, with the S-enantiomer of propranolol being glucuronidated more rapidly. pharmgkb.org
The hydroxylated metabolites of propranolol, such as 4-hydroxypropranolol, also undergo glucuronidation. nih.govmdpi.com Different UGT enzymes are responsible for the glucuronidation of propranolol and its hydroxylated metabolites. nih.gov For instance, UGT1A7, UGT1A9, and UGT2A1 have been found to glucuronidate both propranolol and 4-hydroxypropranolol. mdpi.comnih.gov Interestingly, 4-hydroxypropranolol can be glucuronidated by UGT1A8, which does not act on propranolol itself. mdpi.comnih.gov
Role of 5-Hydroxy Propranolol Hydrochloride as a Key Metabolite
This compound is a recognized metabolite of propranolol, formed through the aromatic hydroxylation pathway. caymanchem.commedchemexpress.com Its formation is primarily directed by the enzyme CYP2D6. caymanchem.com While 4-hydroxypropranolol is the most abundant hydroxylated metabolite, 5-hydroxypropranolol is also a significant product of propranolol's biotransformation. caltech.eduresearchgate.net
Structure
2D Structure
特性
IUPAC Name |
5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIHZCFYQOMSFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506412 | |
| Record name | 5-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62117-35-5 | |
| Record name | 5-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Formation Pathways and Enzymology of 5 Hydroxy Propranolol Hydrochloride
Cytochrome P450-Mediated Hydroxylation of Propranolol (B1214883)
The oxidative metabolism of propranolol is predominantly carried out by cytochrome P450 enzymes, which are responsible for both the hydroxylation of the naphthalene (B1677914) ring and the N-desisopropylation of the side chain. nih.govelsevierpure.com These reactions are crucial for the detoxification and elimination of the drug from the body.
Contribution of CYP2D6 to Naphthalene Ring Hydroxylation
The primary enzyme responsible for the hydroxylation of propranolol's naphthalene ring at the 4- and 5-positions is Cytochrome P450 2D6 (CYP2D6). caymanchem.comnih.govmdpi.comelsevierpure.com Studies using human liver microsomes have demonstrated a strong correlation between the rate of 5-hydroxylation and the immunochemically determined content of CYP2D6. elsevierpure.com Furthermore, selective inhibitors of CYP2D6, such as quinidine, have been shown to significantly inhibit the formation of 5-hydroxy propranolol. elsevierpure.com This evidence firmly establishes CYP2D6 as the principal catalyst for this specific metabolic reaction. mdpi.comelsevierpure.com The enzyme is also involved in the 4- and 7-hydroxylation of propranolol. mdpi.com
Involvement of Other Cytochrome P450 Isoforms (e.g., CYP1A2, CYP2C19) in Propranolol Biotransformation
Table 1: Key Cytochrome P450 Isoforms in Propranolol Metabolism
| Enzyme | Primary Metabolic Pathway | Reference |
|---|---|---|
| CYP2D6 | Naphthalene ring hydroxylation (4-, 5-, and 7-positions) | nih.govmdpi.comelsevierpure.com |
| CYP1A2 | N-desisopropylation of the side chain | elsevierpure.compharmgkb.org |
| CYP2C19 | Minor to no significant role | elsevierpure.comnih.gov |
Comparative Analysis of 5-Hydroxylation versus Other Hydroxylation Positions (e.g., 4- and 7-Hydroxylation)
Hydroxylation of the propranolol naphthalene ring can occur at several positions, mainly the 4-, 5-, and 7-positions. mdpi.com In humans, 4-hydroxypropranolol (B128105) is the most abundant hydroxylated metabolite, followed by 5-hydroxypropranolol. elsevierpure.comnih.gov The formation of 7-hydroxypropranolol is generally found in trace amounts. elsevierpure.com The regioselectivity of the hydroxylation reaction is enzyme-dependent. While CYP2D6 catalyzes both 4- and 5-hydroxylation, the relative amounts of each metabolite can vary. mdpi.comelsevierpure.com Some studies using fungal peroxygenases have shown high regioselectivity for 5-hydroxylation, highlighting the potential for biocatalytic synthesis of this specific metabolite. usda.govnih.gov
Stereoselective Formation of 5-Hydroxy Propranolol Enantiomers
Propranolol is administered as a racemic mixture of two enantiomers, (S)-(-)-propranolol and (R)-(+)-propranolol. semanticscholar.org These enantiomers exhibit different pharmacological activities and are metabolized stereoselectively. mdpi.com
Enzymatic Basis of Stereoselectivity in 5-Hydroxylation
The stereoselective metabolism of propranolol is a direct consequence of the specific interactions between the enantiomers and the active sites of the metabolizing enzymes. nih.gov For 5-hydroxylation, CYP2D6 demonstrates stereoselectivity. nih.gov Kinetic analyses have revealed differences in the binding affinity (Km) and maximum velocity (Vmax) for the metabolism of the (R)- and (S)-enantiomers of propranolol by CYP2D6. nih.gov This enzymatic preference leads to the differential formation of the 5-hydroxy propranolol enantiomers from the racemic parent drug.
Table 2: Stereoselectivity in Propranolol Metabolism
| Metabolic Pathway | Preferred Enantiomer (in humans) | Key Enzyme | Reference |
|---|---|---|---|
| Ring Hydroxylation (overall) | (+)-propranolol | CYP2D6 | nih.gov |
| Side-chain Oxidation | (-)-propranolol | CYP1A2 | nih.gov |
| Glucuronidation | (-)-propranolol | UGTs | nih.gov |
Metabolic Disposition and Elimination of 5 Hydroxy Propranolol Hydrochloride
Phase II Metabolism of 5-Hydroxy Propranolol (B1214883)
Phase II metabolism is a critical step in the detoxification and clearance of 5-Hydroxy Propranolol. This phase involves the enzymatic addition of endogenous molecules to the metabolite, increasing its polarity and preparing it for excretion.
Glucuronidation is a major pathway in the metabolism of 5-Hydroxy Propranolol. nih.gov This process involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the 5-Hydroxy Propranolol molecule. nih.gov The resulting glucuronide conjugates are significantly more hydrophilic, which aids in their subsequent elimination. nih.govfu-berlin.de Studies have successfully identified diastereomeric glucuronic metabolites of 5-hydroxypropranolol in human urine. nih.govdntb.gov.uaresearchgate.net
Detailed in vitro studies using a panel of 19 human UGT enzymes have identified several isoforms responsible for the glucuronidation of 5-Hydroxy Propranolol. nih.govnih.gov Eight specific UGTs have been shown to catalyze this reaction with varying degrees of activity. nih.gov
Table 1: UGT Isoforms Involved in the Glucuronidation of 5-Hydroxy Propranolol
| UGT Superfamily | Isoform | Involvement in 5-HP Glucuronidation |
| UGT1A | UGT1A1 | Yes |
| UGT1A3 | Yes | |
| UGT1A7 | Yes | |
| UGT1A8 | Yes | |
| UGT1A9 | Yes | |
| UGT1A10 | Yes | |
| UGT2A | UGT2A1 | Yes |
| UGT2A2 | Yes | |
| Data sourced from studies on human UGT enzymes. nih.govnih.govdntb.gov.uaresearchgate.net |
Among the identified enzymes, research suggests that UGT1A7, UGT1A8, UGT1A9, and UGT2A1 are the most active isoforms in the glucuronidation of 5-Hydroxy Propranolol. fu-berlin.de The involvement of multiple UGT isoforms highlights the complex and robust nature of this metabolic pathway.
5-Hydroxy Propranolol possesses two potential sites for glucuronidation: the aromatic hydroxyl group on the naphthyl ring and the aliphatic hydroxyl group on the propanolamine (B44665) side chain. nih.gov Research has explored the regioselectivity of UGT enzymes towards these two sites.
In vitro experiments, including those using methoxypropranolols (where the aromatic hydroxyl group is blocked), have demonstrated that glucuronidation can, in principle, occur at the aliphatic hydroxy group. nih.govnih.govmdpi.com These studies suggest that under certain experimental conditions, such as extended incubation times with human liver microsomes, the formation of aliphatic-linked glucuronides is possible. fu-berlin.demdpi.com
However, analysis of metabolites present in human urine following propranolol administration indicates a clear preference for conjugation at the aromatic position under physiological conditions. nih.govnih.govdntb.gov.uaresearchgate.net Aromatic-linked glucuronidation is considered the predominant pathway in vivo. fu-berlin.de This preference suggests that while the aliphatic group is a potential site for conjugation, the aromatic hydroxyl group is more readily accessible or favorable for the UGT enzymes in a physiological setting.
Sulfate (B86663) conjugation is another key Phase II metabolic reaction for hydroxylated metabolites of propranolol. This pathway involves the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate. While sulfation has been identified as a significant elimination pathway for the related metabolite 4-hydroxypropranolol (B128105), with the specific enzyme SULT1A3 being implicated, detailed research findings specifically identifying the sulfotransferase isoforms involved in the conjugation of 5-Hydroxy Propranolol are not extensively documented in the reviewed literature. pharmgkb.orgpharmgkb.org The formation of 4'-hydroxypropranolol sulfate is well-established as a major metabolite of propranolol. scbt.comnih.govpharmgkb.org
Glucuronidation of 5-Hydroxy Propranolol
Excretion Pathways of 5-Hydroxy Propranolol and Its Conjugates
The primary goal of Phase II metabolism is to render metabolites sufficiently water-soluble for efficient excretion from the body. fu-berlin.de The glucuronide conjugates of 5-Hydroxy Propranolol, being more polar than the parent metabolite, are readily eliminated. nih.govfu-berlin.de
The principal route of excretion for these conjugates is via the urine. fu-berlin.de The identification of 5-Hydroxy Propranolol glucuronides in human urine samples confirms the kidney's role in clearing these metabolites from the bloodstream. nih.govnih.govdntb.gov.uaresearchgate.net
Pharmacological Activity and Receptor Interactions of 5 Hydroxy Propranolol Hydrochloride
Cellular and Molecular Mechanisms of Action of 5-Hydroxy Propranolol (B1214883)
The mechanism of action of beta-blockers like 5-hydroxy propranolol is intrinsically linked to the cellular signaling cascade initiated by beta-adrenergic receptor activation. These receptors are coupled to G-proteins, which, when activated by an agonist, stimulate the enzyme adenylyl cyclase. nih.govnih.gov Adenylyl cyclase then catalyzes the conversion of ATP into cyclic AMP (cAMP), a crucial second messenger. nih.gov
As a beta-adrenergic antagonist, 5-hydroxy propranolol competitively blocks the receptor, preventing its activation by catecholamines like adrenaline. openaccessjournals.com This inhibition leads to a decrease in the activation of adenylyl cyclase and, consequently, a reduction in the intracellular synthesis of cAMP. nih.gov This is a primary mechanism by which it exerts its physiological effects. Studies on related compounds have shown that elevated glucose can stimulate AC-mediated localized cAMP synthesis in arterial myocytes, a process that can be prevented by broad adenylyl cyclase inhibitors. nih.gov
The reduction in cAMP levels has direct consequences for downstream signaling pathways. A primary target of cAMP is Protein Kinase A (PKA). nih.gov By lowering cAMP, 5-hydroxy propranolol reduces the activation of PKA.
PKA plays a critical role in mediating the cellular effects of beta-adrenergic stimulation, including the regulation of ion channels. In the cardiovascular system, PKA activation leads to the phosphorylation of L-type calcium channels, which increases the influx of calcium (Ca2+) into cells. nih.gov This increased calcium influx is a key driver of increased heart rate and contractility.
By inhibiting the cAMP-PKA pathway, 5-hydroxy propranolol reduces the phosphorylation of these calcium channels, leading to decreased calcium influx. nih.govnih.gov This contributes significantly to its negative chronotropic (heart rate-lowering) and inotropic (contractility-reducing) effects. The regulation of calcium influx is a complex process, with studies showing that Protein Kinase C (PKC) can also play a role in modulating calcium channel activity. nih.govdoi.org
Potential for Membrane Stabilizing Activity or Other Non-Beta-Adrenergic Effects
In addition to its primary beta-blocking activity, propranolol is known to possess membrane-stabilizing activity, an effect that is independent of beta-receptor antagonism and is observed at higher concentrations. nih.gov This property is attributed to its ability to interfere with ion channels, similar to local anesthetics.
Research suggests that this membrane-stabilizing effect is also present in its metabolites. Studies on 4-hydroxypropranolol (B128105) have demonstrated that at higher doses, it can induce changes in cardiac function that are consistent with membrane stabilizing activity. nih.govnih.gov It is plausible that 5-hydroxy propranolol shares this characteristic. This effect is not stereoselective; for instance, dexpropranolol, the (R)-enantiomer of propranolol with minimal beta-blocking activity, shows membrane-stabilizing effects equal to propranolol. nih.gov This suggests that the membrane-stabilizing action is a distinct pharmacological property from beta-blockade. nih.gov
Pharmacokinetic Variability and Modulating Factors of 5 Hydroxy Propranolol Hydrochloride
Influence of Genetic Polymorphisms
Genetic variations in drug-metabolizing enzymes play a crucial role in the variable formation and clearance of 5-hydroxy propranolol (B1214883). Key among these are polymorphisms in the cytochrome P450 and UDP-glucuronosyltransferase enzyme systems.
CYP2D6 Polymorphism and 5-Hydroxylation Capacity
The formation of 5-hydroxy propranolol from its parent compound is primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme. pharmgkb.orgmdpi.comnih.gov The gene encoding CYP2D6 is highly polymorphic, leading to different enzyme activity levels and distinct population phenotypes, ranging from poor to ultrarapid metabolizers. nih.govaafp.org Consequently, an individual's CYP2D6 genotype is a significant determinant of their capacity for 5-hydroxylation of propranolol.
Studies have shown that individuals classified as poor metabolizers for debrisoquine, a probe for CYP2D6 activity, produce significantly lower amounts of the 4-hydroxypropranolol (B128105) metabolite compared to extensive metabolizers. nih.gov While this research focused on the 4-hydroxy metabolite, the shared metabolic pathway via CYP2D6 strongly suggests a similar impact on the formation of 5-hydroxy propranolol. mdpi.comnih.gov In vitro studies using yeast-expressed CYP2D6 have confirmed that this enzyme catalyzes both 4- and 5-ring hydroxylation of propranolol. nih.gov
| CYP2D6 Phenotype | Impact on 5-Hydroxylation | Observed Effect on Metabolite Levels | Clinical Implication |
|---|---|---|---|
| Extensive Metabolizer (EM) | Normal 5-hydroxylation capacity | Higher formation of hydroxylated metabolites compared to PMs | Standard metabolic profile |
| Poor Metabolizer (PM) | Reduced 5-hydroxylation capacity | Significantly lower production of 4-hydroxypropranolol (and likely 5-hydroxypropranolol) | Potential for altered metabolite-to-parent drug ratios |
UGT Polymorphisms Affecting Glucuronidation of 5-Hydroxy Propranolol
Following its formation, 5-hydroxy propranolol undergoes further metabolism, primarily through glucuronidation, which is a phase II metabolic reaction that facilitates the excretion of the metabolite. nih.govnih.gov This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). Recent research has shed light on the specific UGT enzymes involved in the glucuronidation of 5-hydroxy propranolol.
A comprehensive study identified that among the 19 UGT enzymes from the UGT1 and UGT2 families, several are involved in the glucuronidation of 5-hydroxy propranolol. nih.govnih.gov These include UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2. nih.govnih.gov The genes for these UGT enzymes are also known to be polymorphic, which can lead to variations in their activity and, consequently, in the rate of glucuronidation of 5-hydroxy propranolol. This genetic variability can influence the clearance of 5-hydroxy propranolol from the body, potentially affecting its plasma concentration and duration of action.
The glucuronidation can occur at both the aromatic and aliphatic hydroxyl groups of the hydroxypropranolols, although analysis of human urine samples suggests that aromatic-linked glucuronidation is the preferred pathway under physiological conditions. nih.govnih.gov
| UGT Enzyme | Involvement in 5-Hydroxypropranolol Glucuronidation |
|---|---|
| UGT1A1 | Yes |
| UGT1A3 | Yes |
| UGT1A7 | Yes |
| UGT1A8 | Yes |
| UGT1A9 | Yes |
| UGT1A10 | Yes |
| UGT2A1 | Yes |
| UGT2A2 | Yes |
Impact of Physiological and Pathophysiological Conditions
The pharmacokinetics of 5-hydroxy propranolol hydrochloride are not only shaped by an individual's genetic makeup but are also significantly modulated by their physiological state and the presence of diseases, particularly those affecting the liver and kidneys.
Hepatic Impairment and Its Effect on 5-Hydroxy Propranolol Formation and Clearance
The liver is the primary site of propranolol metabolism, and any impairment in hepatic function can have a profound impact on the formation and subsequent clearance of its metabolites, including 5-hydroxy propranolol. droracle.ainih.govwikipedia.org In individuals with liver cirrhosis, the metabolism of propranolol is significantly impaired. droracle.aidroracle.ainumberanalytics.com Studies have shown that in patients with cirrhosis, the steady-state concentration of propranolol can be increased by as much as 2.5-fold compared to healthy individuals. droracle.aidroracle.ai This is due to reduced liver function and decreased hepatic blood flow. droracle.aifrontiersin.org
This impairment in the liver's metabolic capacity directly affects the formation of 5-hydroxy propranolol. Research has demonstrated that the peak concentration (Cmax) and the area under the concentration-time curve (AUClast) of 4-hydroxypropranolol are significantly lower in patients with cirrhosis compared to those with chronic active hepatitis. frontiersin.org Given that 5-hydroxy propranolol is also a product of hepatic metabolism, a similar reduction in its formation in patients with severe liver disease is expected.
Furthermore, the clearance of 5-hydroxy propranolol, which is also dependent on hepatic function for processes like glucuronidation, would be compromised in the setting of hepatic impairment. numberanalytics.com This can lead to altered pharmacokinetic profiles of the metabolite.
Renal Impairment and 5-Hydroxy Propranolol Elimination
The kidneys are the primary route for the excretion of propranolol metabolites from the body. nih.gov Therefore, renal impairment can significantly affect the elimination of 5-hydroxy propranolol and its conjugates. Studies using radiolabeled propranolol have shown that the renal clearance of total radioactive compounds is directly related to renal function. nih.gov In cases of severe renal failure, the half-life of these total radioactive metabolites is greatly lengthened. nih.gov
While the half-life of the parent drug, propranolol, and its active metabolite, 4-hydroxypropranolol, may be slightly reduced in renal failure, the accumulation of other metabolites is a concern. nih.gov Although one study suggested that renal failure does not have an apparent effect on the elimination of intravenously administered propranolol, it was found to increase the bioavailability of oral propranolol. epa.gov This was attributed to a decrease in hepatic metabolism, potentially due to a dialyzable factor in uremic plasma that inhibits liver enzymes. psu.edu
Therefore, in patients with renal impairment, while the formation of 5-hydroxy propranolol might be indirectly affected by uremia-induced changes in hepatic metabolism, its elimination, particularly in its glucuronidated form, is expected to be significantly reduced, leading to potential accumulation.
Age-Related Changes in 5-Hydroxy Propranolol Pharmacokinetics
Advancing age brings about physiological changes that can alter the pharmacokinetics of many drugs, including propranolol and its metabolites. nih.govresearchgate.net In elderly individuals, several factors contribute to changes in the disposition of propranolol. These include a reduction in liver mass and blood flow, which can lead to a decrease in first-pass metabolism. nih.govmsdmanuals.com This results in an increased bioavailability of orally administered propranolol, and consequently, elderly individuals tend to have higher plasma concentrations of the parent drug compared to younger individuals for the same dose. nih.govnih.gov
Studies have indicated that the pharmacokinetics of propranolol are affected by aging in two main ways: a slowing of distribution to the tissues and a diminished intrinsic clearance by metabolism. nih.gov The increased bioavailability of propranolol in the elderly suggests that a lower dose may be required to achieve therapeutic concentrations comparable to those in younger adults. nih.govresearchgate.net This altered parent drug profile will, in turn, influence the pharmacokinetic profile of 5-hydroxy propranolol in this population.
| Pharmacokinetic Parameter | Change in the Elderly | Consequence for 5-Hydroxy Propranolol |
|---|---|---|
| Hepatic Blood Flow | Decreased | Reduced first-pass metabolism of propranolol, potentially leading to decreased initial formation of 5-hydroxy propranolol. |
| Propranolol Bioavailability | Increased | Higher plasma concentrations of the parent drug, which serves as the substrate for 5-hydroxy propranolol formation. |
| Propranolol Half-life | Prolonged | Sustained availability of propranolol for metabolism to 5-hydroxy propranolol. |
| Renal Function | Decreased | Reduced elimination of 5-hydroxy propranolol and its conjugates, potentially leading to accumulation. |
Analytical Methodologies for 5 Hydroxy Propranolol Hydrochloride Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation and quantification of 5-Hydroxy Propranolol (B1214883) and its related compounds from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prevalently used methods.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of propranolol and its metabolites. internationaljournal.org.in These methods often utilize reversed-phase chromatography with C18 columns. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of organic solvents like acetonitrile and methanol with an aqueous buffer, such as phosphate buffer, to control pH. researchgate.netnih.gov
Detection is commonly performed using ultraviolet (UV) or fluorescence detectors. UV detection is often set around 290 nm. nih.govresearchgate.netnih.govmonash.edu For enhanced sensitivity, fluorescence detection can be employed, which is particularly useful for measuring low concentrations of metabolites in biological fluids. nih.gov An automated HPLC method using a fluorescence detector was able to measure concentrations as low as 1.0 ng/mL for 4-hydroxypropranolol (B128105) using 1 mL of plasma. nih.gov The validation of these methods as per regulatory guidelines ensures their reliability for pharmacokinetic studies. researchgate.netresearchgate.netnih.govmonash.edu
| Analyte(s) | Column | Mobile Phase | Detection | Linearity Range (ng/mL) | LOQ (ng/mL) | Reference |
|---|---|---|---|---|---|---|
| Propranolol | C18 | Acetonitrile: pH 4.5 Phosphate Buffer (35:65) | UV | 20-280 | N/A | researchgate.net |
| Propranolol, 4-hydroxypropranolol, N-desisopropylpropranolol | Octadecyl | Acetonitrile, Methanol, Phosphoric Acid | Fluorescence | N/A | 1.0 (for 4-OH) | nih.gov |
| Propranolol | C18 | Water, Methanol, Acetonitrile, Acetic Acid, Triethylamine (pH 3.4) | UV (291 nm) | 15-180 | 10 | researchgate.netnih.govmonash.edu |
For highly sensitive and specific detection, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique offers significant advantages, particularly for quantifying low concentrations of metabolites in complex biological matrices like plasma. nih.govrsc.org Sample preparation is often streamlined, involving a simple one-step protein precipitation with acetonitrile. nih.govrsc.org
The LC-MS/MS method provides excellent specificity through the use of Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. kmmu.edu.cn For instance, a method for determining propranolol and its metabolites, 4-hydroxypropranolol and N-desisopropylpropranolol, in rat plasma was established using a Hypersil BDS C18 column. ingentaconnect.com The method achieved a lower limit of quantification (LLOQ) of 0.2 ng/mL for 4-hydroxypropranolol in infant plasma, demonstrating its high sensitivity. nih.gov The validation of these methods confirms their accuracy, precision, and linearity over a specified concentration range. nih.govrsc.org
| Analyte(s) | Matrix | Column | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| 4-hydroxypropranolol, N-desisopropylpropranolol | Infant Plasma | Hypersil GOLD C18 | 0.2 | 0.2-100 | >92.45 | nih.gov |
| 4-hydroxypropranolol, N-desisopropylpropranolol | Rat Plasma | Hypersil BDS C18 | 1 | 1-200 | >50 | ingentaconnect.com |
| Propranolol | Exhaled Breath Condensate | C18 | N/A | 5.6-224.0 | N/A | tbzmed.ac.ir |
Techniques for Stereoisomer Analysis
Propranolol and its hydroxylated metabolites, including 5-Hydroxy Propranolol, are chiral compounds existing as (S)- and (R)-enantiomers, which may exhibit different pharmacological activities. ceon.rsresearchgate.net Therefore, analytical methods that can distinguish between these stereoisomers are crucial.
A highly effective approach for this purpose is two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry. nih.govmdpi.com A heart-cutting 2D-LC method has been successfully developed to discriminate and quantify the enantiomers of propranolol and its hydroxy metabolites, including (S)-5'-hydroxy propranolol and (R)-5'-hydroxy propranolol, in a single run. nih.govmdpi.com This system utilizes a reversed-phase (phenyl-hexyl) column in the first dimension and a teicoplanin-based chiral column in the second dimension. nih.gov This method was applied to analyze human urine samples, revealing significant chiral shifts in the metabolites. nih.gov The maximal excretion rates for (S)-5'-hydroxy propranolol and (R)-5'-hydroxy propranolol were found to be 1 ng/min and 9 ng/min, respectively. nih.gov
Other chiral stationary phases (CSPs) used for the separation of beta-blocker enantiomers include those based on polysaccharides, cyclodextrins, and macrocyclic antibiotics. nih.gov For propranolol itself, ovomucoid-based chiral phases have also been used effectively. nih.gov
Development and Validation of Bioanalytical Methods for Biological Matrices (e.g., plasma, urine, liver microsomes)
The development and validation of robust bioanalytical methods are essential for studying the metabolism and pharmacokinetics of 5-Hydroxy Propranolol in various biological systems.
Plasma: Methods for quantifying propranolol and its metabolites in plasma are well-established. Sample preparation typically involves a simple protein precipitation step using solvents like methanol or acetonitrile. researchgate.netnih.govrsc.org Subsequent analysis by HPLC-UV or LC-MS/MS is validated for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines. researchgate.netacademicjournals.org For HPLC-UV methods, recoveries have been reported in the range of 97.9-102.7%. researchgate.netnih.govmonash.edu For more sensitive LC-MS/MS methods, LLOQs for hydroxylated metabolites can be as low as 0.2 ng/mL. nih.gov
Urine: Urine is a key matrix for studying the excretion of propranolol metabolites. Analysis of human urine after propranolol administration has confirmed the presence of diastereomeric glucuronides of 4-, 5-, and 7-hydroxypropranolol. nih.govfu-berlin.de The 2D-LC-MS/MS method previously mentioned was specifically applied to human urine to quantify the excretion rates of individual enantiomers of 5-Hydroxy Propranolol. nih.gov Studies have shown that approximately 90% of a propranolol dose can be recovered in the urine, primarily as oxidative metabolites. nih.gov
Liver Microsomes: Human liver microsomes (HLMs) are a critical in vitro tool for investigating the metabolic pathways of drugs. Studies using HLMs have been instrumental in characterizing the formation of 5-Hydroxy Propranolol. It has been observed that both 4- and 5-hydroxylation of propranolol occurs in human liver microsomes. nih.gov Research has also delved into the stereoselectivity of these reactions, with one study indicating that S(-)-propranolol is 5-hydroxylated about twice as fast as the R(+)-enantiomer under certain experimental conditions. nih.gov Furthermore, HLMs have been used to identify the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for the subsequent glucuronidation of 5-Hydroxy Propranolol; these include UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2. nih.gov
In Vitro and in Vivo Research Models for 5 Hydroxy Propranolol Hydrochloride Studies
In Vitro Models for Metabolic and Pharmacological Investigations
In vitro models are fundamental in the initial stages of research, providing a controlled environment to study specific biochemical processes without the complexities of a whole organism.
Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. They are a standard model for studying the phase I metabolism of drugs. Research has shown that the hydroxylation of propranolol (B1214883) to form its major metabolites, including 4-hydroxypropranolol (B128105) and 5-hydroxypropranolol, occurs in human liver microsomes. ontosight.aimdpi.com The primary enzyme responsible for this hydroxylation of the naphthyl group is CYP2D6. mdpi.comnih.gov
Recombinant enzyme systems, which involve expressing a single human enzyme in a host system like yeast or insect cells, allow for precise determination of which specific enzyme is responsible for a particular metabolic reaction. nih.gov These systems have been instrumental in confirming the role of CYP2D6 in the formation of 5-hydroxypropranolol. mdpi.com
Furthermore, after its formation, 5-hydroxypropranolol undergoes phase II metabolism, primarily glucuronidation. Reaction phenotyping with a panel of 19 human uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes has been performed to identify the specific isoforms involved. nih.gov These studies revealed that a number of UGTs can conjugate 5-hydroxypropranolol. mdpi.comnih.gov The primary enzymes identified as being involved in the glucuronidation of 5-hydroxypropranolol are UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2. nih.gov
| Enzyme Family | Specific UGT Isoform |
|---|---|
| UGT1A | UGT1A1 |
| UGT1A3 | |
| UGT1A7 | |
| UGT1A8 | |
| UGT1A9 | |
| UGT1A10 | |
| UGT2A | UGT2A1 |
| UGT2A2 |
In addition to metabolic studies, recombinant enzyme systems are used for the synthesis of metabolites. Evolved unspecific peroxygenases (UPOs) from fungi like Agrocybe aegerita have been engineered to act as efficient biocatalysts for the highly regioselective synthesis of 5-hydroxypropranolol, offering a scalable and cost-effective production method. acs.orgnih.gov
To determine the pharmacological activity of 5-hydroxypropranolol, cell-based assays are employed. It is known that this metabolite retains beta-adrenergic blocking activity. ontosight.ainih.gov The specific affinity for β-adrenergic receptors (β-ARs) is quantified using receptor binding assays. These assays typically use cell lines, such as COS-7 or HEK293 cells, that have been genetically engineered to express specific human β-adrenergic receptor subtypes (e.g., β1-AR and β2-AR). nih.govresearchgate.net
In these assays, membranes from the transfected cells are incubated with a radiolabeled ligand (like ³H-dihydroalprenolol or [¹²⁵I]Cynopindolol) that is known to bind to the β-receptors. nih.govguidetopharmacology.org The ability of 5-hydroxypropranolol to displace the radioligand is measured, and from this, its binding affinity (Ki) can be calculated. nih.gov This provides a direct measure of how strongly the compound interacts with the receptor.
Beyond simple binding, cell-based signaling studies are used to assess the functional consequences of this interaction—that is, whether the compound acts as an antagonist, agonist, or partial agonist. These assays can measure downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels, following receptor activation. revespcardiol.org For a β-blocker like 5-hydroxypropranolol, its ability to inhibit the cAMP production stimulated by a β-agonist (like isoproterenol) would be quantified. nih.gov
Animal Models for Pharmacokinetic and Pharmacodynamic Profiling
Animal models are indispensable for studying the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole living system. The dog has been used as a model to study the pharmacokinetics of hydroxylated propranolol metabolites. Following intravenous administration of 4'-hydroxypropranolol to dogs, the study revealed a high clearance and a large volume of distribution, suggesting that these factors contribute to the low plasma levels of hydroxylated metabolites observed during propranolol therapy. While this study focused on the 4'-hydroxy metabolite, the findings provide a relevant framework for how active metabolites like 5-hydroxypropranolol would be studied and are likely to behave in vivo.
Human Studies and Clinical Research on 5-Hydroxy Propranolol Hydrochloride
Direct clinical research focused solely on this compound is limited, as it is a metabolite and not an administered drug. However, human studies on the parent drug, propranolol, provide crucial information about the formation and disposition of its metabolites.
Toxicological Considerations and Safety Research of 5 Hydroxy Propranolol Hydrochloride
Metabolite-Specific Toxicity Mechanisms
The toxicological profile of 5-Hydroxy Propranolol (B1214883) Hydrochloride is intrinsically linked to its pharmacological activity. Research has shown that this metabolite retains significant biological activity, similar to its parent compound, propranolol.
While specific in-vitro cytotoxicity data, such as IC50 values in human cell lines, for 5-Hydroxy Propranolol Hydrochloride are not widely available in the reviewed literature, the metabolism of propranolol to hydroxylated metabolites is a key pathway. The enzyme primarily responsible for the formation of 5-Hydroxy Propranolol is Cytochrome P450 2D6 (CYP2D6). caymanchem.com
Regarding genotoxicity, comprehensive studies specifically assessing the mutagenic and clastogenic potential of this compound are limited in the public domain. Standard genotoxicity testing batteries typically include the Ames test for bacterial reverse mutations, in vitro micronucleus assays, and mammalian cell gene mutation assays to identify compounds that can cause genetic damage. nih.govdovepress.comwuxiapptec.com While studies on a related compound, N-nitroso propranolol, have shown evidence of genotoxicity, these findings cannot be directly extrapolated to 5-Hydroxy Propranolol. nih.gov
Contribution of this compound to Overall Propranolol Safety Profile
The metabolism of propranolol, and consequently the formation of 5-Hydroxy Propranolol, is subject to genetic polymorphism of the CYP2D6 enzyme. nih.gov Individuals can be classified as poor, intermediate, extensive, or ultra-rapid metabolizers based on their CYP2D6 genotype. This variability can lead to differences in the plasma concentrations of propranolol and its metabolites, including 5-Hydroxy Propranolol, which in turn can affect the drug's efficacy and safety profile. For instance, individuals who are extensive or ultra-rapid metabolizers may have higher concentrations of hydroxylated metabolites. The co-expression of UGT enzymes (Uridine 5'-diphospho-glucuronosyltransferases) can also influence the production of 5-hydroxypropranolol. mdpi.com
Current Research Gaps and Future Directions for 5 Hydroxy Propranolol Hydrochloride
Elucidation of Full Pharmacological Spectrum of 5-Hydroxy Propranolol (B1214883) Hydrochloride
While it is established that 5-Hydroxy Propranolol exhibits beta-adrenergic blocking activity, its complete pharmacological profile remains to be fully elucidated. nih.govacs.org Early studies in animal models demonstrated that it can reduce mean arterial pressure, heart rate, and cardiac contractility, and can block isoproterenol-induced responses, indicating antihypertensive and beta-blocking properties. consensus.app However, a comprehensive comparison of its binding affinity and functional activity at β1, β2, and other potential adrenergic receptor subtypes, in comparison to the parent drug Propranolol, is not well-documented.
Furthermore, the potential for "off-target" effects is an area ripe for exploration. Propranolol itself is known to interact with serotonin (B10506) receptors, which may contribute to some of its therapeutic effects and side-effect profile. nih.gov Investigating whether 5-Hydroxy Propranolol shares these or possesses unique interactions with other receptor systems or cellular pathways is a critical next step. Such studies could reveal novel mechanisms of action and potentially explain some of the variability in patient responses to Propranolol.
Table 1: Comparative Cardiovascular Effects of 5-Hydroxy Propranolol (ORF 12592) and Propranolol in Anesthetized Dogs
| Parameter | Effect of 5-Hydroxy Propranolol | Effect of Propranolol |
| Mean Arterial Pressure | Reduction | Transient Decrease |
| Heart Rate | Reduction | Reduction |
| Cardiac Contractility | Reduction | Similar to 5-Hydroxy Propranolol |
| Hind Limb Perfusion Pressure | Reduction | Similar to 5-Hydroxy Propranolol |
| Isoproterenol-induced responses | Blocked | Blocked |
Data sourced from a study on the cardiovascular effects of 5-hydroxypropranolol in dogs. consensus.app
Comprehensive Evaluation of Stereoisomer-Specific Activities and Dispositions
Propranolol is administered as a racemic mixture of two enantiomers, (S)-(-)-Propranolol and (R)-(+)-Propranolol, with the S-enantiomer being significantly more potent in its beta-blocking activity. researchgate.net The metabolism of Propranolol to 5-Hydroxy Propranolol is also stereoselective, with a preference for the R-(+)-enantiomer. ualberta.ca This stereoselectivity extends to the subsequent metabolism of 5-Hydroxy Propranolol, such as glucuronidation. ualberta.ca
Development of Advanced Analytical Techniques for Low-Concentration Metabolite Detection
Accurate and sensitive quantification of drug metabolites in biological matrices is fundamental to pharmacokinetic and pharmacodynamic studies. While methods for detecting Propranolol and its major metabolites exist, there is a continuous need to develop more advanced analytical techniques, particularly for detecting low-concentration metabolites like 5-Hydroxy Propranolol.
Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled the simultaneous quantification of Propranolol and its metabolites, including 4-hydroxypropranolol (B128105) and N-desisopropylpropranolol, in plasma samples with high sensitivity and specificity. nih.govnih.gov These methods often achieve lower limits of quantification (LLOQ) in the sub-ng/mL range. nih.gov The development and validation of similar robust and high-throughput UPLC-MS/MS methods specifically optimized for 5-Hydroxy Propranolol are crucial. nih.gov Such methods would facilitate more precise pharmacokinetic modeling and a better understanding of its clinical relevance, especially in specific patient populations or when investigating drug-drug interactions.
Table 2: Example of LC-MS/MS Method Parameters for Propranolol Metabolite Quantification
| Parameter | Details |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | One-step protein precipitation with acetonitrile |
| Column | Hypersil GOLD C18 |
| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL for 4-hydroxypropranolol and N-desisopropylpropranolol |
Based on a validated method for simultaneous quantification of propranolol and its metabolites. nih.govnih.gov
Integration of Pharmacogenomic Data for Personalized Metabolism Prediction
The metabolism of Propranolol is significantly influenced by genetic polymorphisms in drug-metabolizing enzymes, most notably Cytochrome P450 2D6 (CYP2D6). wikipedia.orgpharmgkb.org CYP2D6 is responsible for the 5-hydroxylation of Propranolol. mdpi.com Individuals can be classified as poor, intermediate, normal, or ultrarapid metabolizers based on their CYP2D6 genotype, which can lead to significant variations in Propranolol and its metabolite concentrations. nih.govnih.gov
A major future direction is the integration of pharmacogenomic data to build predictive models for 5-Hydroxy Propranolol formation. By correlating CYP2D6 genotypes (and potentially polymorphisms in other relevant enzymes and transporters) with measured plasma concentrations of 5-Hydroxy Propranolol, it may be possible to develop algorithms that can predict an individual's metabolic profile. nih.govnumberanalytics.com This personalized medicine approach could help in tailoring Propranolol dosage to optimize therapeutic outcomes and minimize adverse effects, particularly in patients with significant deviations from the normal metabolizer phenotype. nih.gov
Investigating the Role of 5-Hydroxy Propranolol Hydrochloride in Specific Disease States
While the general cardiovascular effects of 5-Hydroxy Propranolol have been noted, its specific contribution to the therapeutic efficacy of Propranolol in various disease states remains largely unexplored. consensus.app Future research should focus on investigating the role of this metabolite in well-defined preclinical models of diseases where Propranolol is used, such as:
Hypertension: Quantifying the antihypertensive effect of 5-Hydroxy Propranolol alone and in combination with Propranolol.
Cardiac Arrhythmias: Assessing its antiarrhythmic properties and its effects on cardiac electrophysiology.
Migraine: Given that Propranolol is used for migraine prophylaxis, and the parent drug has effects on serotonin receptors, investigating the central nervous system (CNS) effects of 5-Hydroxy Propranolol and its potential role in migraine prevention is warranted. nih.gov
Addressing Challenges in the Synthesis and Isolation of Metabolites for Research
A significant bottleneck in the comprehensive study of drug metabolites is the availability of pure reference standards. The chemical synthesis of 5-Hydroxy Propranolol can be challenging, often involving multiple steps, harsh reaction conditions, and resulting in poor yields. acs.org The isolation of sufficient quantities of the metabolite from biological samples for in-depth pharmacological and toxicological testing is also a complex and often impractical endeavor.
Recent advancements in biocatalysis offer a promising solution to this challenge. The use of enzymes, such as fungal peroxygenases, has been shown to be effective in the regioselective hydroxylation of Propranolol to produce 5-Hydroxy Propranolol with high purity and in better yields than traditional chemical synthesis. nih.govacs.orgacs.orgtudelft.nltecan.com Further development and optimization of these enzymatic and other innovative synthetic methods are crucial for producing the necessary quantities of 5-Hydroxy Propranolol and its stereoisomers to fuel future research. Overcoming these synthetic and isolation hurdles will be a key enabler for all other areas of investigation into this important metabolite.
Q & A
Q. Q1. What advanced spectroscopic techniques are used to resolve structural ambiguities in 5-hydroxy propranolol hydrochloride?
- Methodology : 1H NMR spectroscopy at 82 MHz in protonated DMSO is critical for resolving complex spin systems. Assignments rely on chemical shift dispersion (e.g., aromatic protons at 6.7–8.3 ppm, isopropyl methyl signals at 1.25 ppm, and hydroxyl protons at 6 ppm). Peak integration confirms proton ratios (e.g., 4H for overlapping aromatic protons) .
- Data Quality : Thermal Scientific’s picoSpin 80 spectrometer provides sufficient resolution for dynamic exchange studies, such as the broad NH signal at 9 ppm indicative of quadrupolar interactions .
Basic Research: Synthesis and Stability
Q. Q2. What synthetic routes are validated for producing this compound derivatives?
- Methodology : 5-hydroxy propranolol is synthesized via cytochrome P450 isoform 2D6-mediated hydroxylation of propranolol. Derivatives like O-acetyl propranolol hydrochloride are prepared using acetyl chloride, with purity verified via TLC (silica gel, 1,2-dichloroethane/methanol/water/formic acid mobile phase) .
- Quality Control : Loss on drying (<0.5%) and residue on ignition (<0.10%) ensure minimal impurities .
Advanced Research: Enantiomeric Resolution
Q. Q3. How can preferential crystallization be optimized for chiral separation of this compound enantiomers?
- Methodology : Hybrid processes combining enantiomeric enrichment (e.g., chiral membrane chromatography) with preferential crystallization in water/methanol solvents achieve separation. Key parameters include eutectic composition determination and metastable zone width analysis .
- Performance : For propranolol hydrochloride, chiral membranes with amylose derivatives yield separation factors (α) up to 3.00 using water as the mobile phase .
Advanced Research: Pharmacokinetic Profiling
Q. Q4. What in vitro models are suitable for studying 5-hydroxy propranolol’s metabolic stability?
- Methodology : Hepatic microsomal assays (e.g., human liver microsomes) quantify CYP2D6-mediated hydroxylation kinetics. LC-MS/MS validates metabolite formation, with calibration curves (2–20 µg/ml, R² = 0.9962) ensuring quantification accuracy .
- Challenges : Slow metabolic conversion rates require prolonged incubation times to detect 5-hydroxy derivatives .
Advanced Research: Environmental Ecotoxicology
Q. Q5. How do adsorption coefficients (Koc) influence the environmental risk assessment of this compound?
- Methodology : Batch equilibrium studies measure Kd (distribution coefficient) and Koc (organic carbon-normalized adsorption) to predict soil/water partitioning. Propranolol hydrochloride exhibits moderate Koc values, suggesting mobility in aquatic systems .
- Contradictions : Discrepancies in NOEC/LOEC values across studies (e.g., freshwater algae vs. fish) highlight species-specific sensitivities, necessitating multi-trophic testing .
Advanced Research: Formulation Compatibility
Q. Q6. What preformulation strategies mitigate drug-polymer incompatibilities in transdermal patches containing 5-hydroxy propranolol?
- Methodology : FTIR spectroscopy confirms absence of drug-excipient interactions (e.g., HPMC E15 and Eudragit L100 polymers). Solvent casting with pH 7.4 phosphate buffer ensures λ max stability (221 nm) for UV-based drug release profiling .
- Data : Patches with HPMC/Eudragit ratios ≥1:2 show optimal thickness (0.45–0.65 mm) and sustained release over 24 hours .
Advanced Research: Data Contradictions
Q. Q7. How should researchers reconcile conflicting solubility data for this compound in polar solvents?
- Analysis : Solubility in DMSO (30 mg/mL) vs. PBS (0.5 mg/mL) reflects pH-dependent ionization. Methodological variables (e.g., shaking time, temperature) in mechanical shaker-based studies may contribute to discrepancies .
- Recommendation : Standardize protocols using USP dissolution apparatus for reproducibility .
Advanced Research: Safety and Handling
Q. Q8. What PPE and engineering controls are mandated for handling this compound in laboratory settings?
- Guidelines :
- Emergency Protocols : Immediate eye irrigation (15+ minutes) and contaminated clothing removal are critical post-exposure .
Advanced Research: Regulatory Compliance
Q. Q9. How do USP/EP standards govern impurity profiling of this compound?
- Methodology : TLC limits related substances to ≤0.1% (vs. chloroform-diluted reference spots). HPLC-UV at 254 nm detects degradation products (e.g., oxidized naphthol derivatives) .
Advanced Research: Ecotoxicological Modeling
Q. Q10. What in silico tools predict the aquatic toxicity of this compound metabolites?
- Approach : QSAR models correlate log P values with EC50 data (e.g., V. fischeri assays). Propranolol’s EC50 range (1–10 mg/L) suggests moderate toxicity, but 5-hydroxy metabolites may exhibit altered bioaccumulation potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
